Product packaging for Benzyl (5-bromo-2-fluorophenyl)carbamate(Cat. No.:)

Benzyl (5-bromo-2-fluorophenyl)carbamate

Cat. No.: B8029143
M. Wt: 324.14 g/mol
InChI Key: WKONXKBWUKZPFS-UHFFFAOYSA-N
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Description

Preparation of the Precursor: 5-Bromo-2-fluoroaniline (B1303259)

A common method for the synthesis of 5-bromo-2-fluoroaniline is the reduction of the corresponding nitro compound, 5-bromo-2-fluoronitrobenzene. chemicalbook.comlookchem.com This transformation is a fundamental step in aromatic chemistry and can be achieved using various reducing agents.

One established method involves the use of iron powder in the presence of an acidic medium, such as a saturated aqueous solution of ammonium (B1175870) chloride. chemicalbook.com The reaction proceeds by dissolving 5-bromo-2-fluoronitrobenzene in an alcohol, like ethanol, and adding it to a mixture of iron powder and the ammonium chloride solution.

Alternatively, catalytic hydrogenation is another widely used technique for the reduction of nitroarenes. This method often employs catalysts such as Raney nickel. For instance, the hydrogenation of 2-bromo-5-fluoronitrobenzene using Raney nickel as a catalyst in methanol (B129727) under a hydrogen atmosphere has been reported to produce 2-bromo-5-fluoroaniline (B94856) in high yield. google.com A similar strategy could be applied for the synthesis of the required 5-bromo-2-fluoroaniline isomer.

The starting material, 5-bromo-2-fluoronitrobenzene, can be prepared through the bromination of o-fluoronitrobenzene. lookchem.com

Table 1: Synthesis of 5-Bromo-2-fluoroaniline

Precursor Reagents and Conditions Product Reference
5-Bromo-2-fluoronitrobenzene Iron powder, saturated aqueous ammonium chloride, 95% ethanol 5-Bromo-2-fluoroaniline chemicalbook.com

Formation of the Carbamate (B1207046) Linkage

With 5-bromo-2-fluoroaniline in hand, the final step is the formation of the carbamate. A standard and direct method for this transformation is the reaction of the aniline (B41778) with benzyl (B1604629) chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

Another versatile approach for carbamate synthesis is the reaction of an amine with an isocyanate. nih.gov In this case, 5-bromo-2-fluorophenyl isocyanate would be required, which could be generated from 5-bromo-2-fluoroaniline and a phosgene (B1210022) equivalent. The subsequent reaction of the isocyanate with benzyl alcohol would yield the desired carbamate.

Modern methods for carbamate synthesis also include the three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.org This approach offers a milder alternative to the use of chloroformates or isocyanates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11BrFNO2 B8029143 Benzyl (5-bromo-2-fluorophenyl)carbamate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(5-bromo-2-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c15-11-6-7-12(16)13(8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKONXKBWUKZPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization Methodologies for Benzyl 5 Bromo 2 Fluorophenyl Carbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the in-depth structural analysis of Benzyl (B1604629) (5-bromo-2-fluorophenyl)carbamate in a solution state. It delivers precise information regarding the chemical environment, connectivity, and spatial relationships of the atoms constituting the molecule.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To achieve unambiguous assignment of proton (¹H) and carbon (¹³C) nuclear resonances and to construct a detailed map of the molecule's covalent framework, a series of two-dimensional (2D) NMR experiments are employed. youtube.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental for identifying protons that are spin-coupled, which typically includes those situated on adjacent carbon atoms. In the case of Benzyl (5-bromo-2-fluorophenyl)carbamate, a COSY spectrum would be expected to show correlations between the benzylic methylene (B1212753) (CH₂) protons and the aromatic protons of the benzyl group's phenyl ring. Furthermore, it would reveal the coupling network among the three protons on the substituted phenyl ring, which is crucial for their specific assignments.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the heteronuclei to which they are directly attached, primarily ¹³C in this context. rsc.org This powerful technique allows for the direct and unambiguous assignment of protonated carbon atoms. For this molecule, the benzylic CH₂ and the various aromatic CH groups would each produce a distinct correlation peak in the HSQC spectrum, thereby linking the proton and carbon chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is pivotal for assembling the complete molecular skeleton by detecting long-range correlations (typically over two to three bonds) between proton and carbon atoms. rsc.org For this compound, key HMBC correlations would be anticipated as follows:

Correlations from the benzylic CH₂ protons to the carbamate's carbonyl carbon, the quaternary carbon of the benzyl ring, and the aromatic carbons of the same ring.

Correlations originating from the amide (NH) proton to the carbonyl carbon as well as to the carbons within the 5-bromo-2-fluorophenyl moiety.

Correlations from the aromatic protons of the 5-bromo-2-fluorophenyl ring to adjacent and more distant carbons, which helps to definitively confirm the substitution pattern on the aromatic ring.

Based on established chemical shifts for analogous carbamate (B1207046) structures, a table of expected NMR data is provided below. rsc.orgrsc.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Carbonyl (C=O)-~153NH, CH₂
Benzylic CH₂~5.2~67Carbonyl C, Benzyl C1', Benzyl C2'/C6'
Benzyl C1'-~136CH₂
Benzyl C2'/C6'~7.4~128CH₂, Benzyl C4'
Benzyl C3'/C5'~7.3~128CH₂
Benzyl C4'~7.35~128Benzyl C2'/C6'
NH~8.0 (broad)-Carbonyl C, Phenyl C1, Phenyl C2, Phenyl C6
Phenyl C1-~125 (C-N)NH, Phenyl H3, Phenyl H4
Phenyl C2-~155 (C-F)NH, Phenyl H3, Phenyl H4
Phenyl C3~7.2~115Phenyl C1, Phenyl C5
Phenyl C4~7.5~128Phenyl C2, Phenyl C6
Phenyl C5-~118 (C-Br)Phenyl H3, Phenyl H4, Phenyl H6
Phenyl C6~8.2~125NH, Phenyl C2, Phenyl C4
Note: The presented chemical shifts are estimations and may vary depending on the solvent and sample concentration. The numbering of the substituted phenyl ring is as follows: C1-NH, C2-F, C3-H, C4-H, C5-Br, C6-H.

Quantitative NMR for Reaction Monitoring and Purity Assessment

Quantitative NMR (qNMR) is a highly accurate and direct method for determining the purity of a substance, notably without the requirement of an identical reference standard of the analyte. ox.ac.uk In the analysis of this compound, a precisely weighed quantity of a stable, non-reactive internal standard that has a simple NMR spectrum (such as maleic acid or dimethyl sulfone) is added to a known amount of the sample. researchgate.net The absolute purity of the analyte is then calculated by comparing the integral of a well-resolved signal from the target molecule with the integral of a signal from the internal standard. researchgate.net This method is also highly effective for monitoring the progression of a chemical reaction by quantifying the changing ratio of reactants to product over time. ox.ac.uk

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical tool that provides information on the molecular weight and elemental composition of a compound. It also offers structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is utilized to measure the mass of the molecular ion with high accuracy, typically to four or five decimal places. This level of precision enables the confident determination of the compound's elemental formula. For this compound, with the chemical formula C₁₄H₁₁BrFNO₂, the expected monoisotopic mass of the molecular ion ([M]⁺) can be calculated and compared with the experimentally measured value. The presence of a bromine atom is readily identified by its characteristic isotopic pattern, which presents as two prominent peaks of nearly equal intensity separated by two mass units, corresponding to the [M]⁺ and [M+2]⁺ ions.

Table 2: Expected HRMS Data for this compound

IonCalculated m/z
[C₁₄H₁₁⁷⁹BrFNO₂ + H]⁺340.0030
[C₁₄H₁₁⁸¹BrFNO₂ + H]⁺342.0009

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a technique that involves selecting a specific precursor ion, such as the molecular ion, and subjecting it to fragmentation, often through collision-induced dissociation (CID). The resulting product ions are then analyzed, providing a fragmentation fingerprint that serves to confirm the proposed chemical structure. The primary expected fragmentation pathways for this compound would likely include:

The loss of the benzyl group, resulting in the formation of an [M - C₇H₇]⁺ ion.

Cleavage of the carbamate bond, which would lead to the formation of the stable benzyl cation [C₇H₇]⁺ at an m/z of 91, and a fragment corresponding to the anilinium-type cation [H₂N-C₆H₃BrF]⁺.

The loss of carbon dioxide (decarboxylation) from either the molecular ion or other primary fragment ions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which encompasses both Infrared (IR) and Raman techniques, is employed to identify the various functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display a series of characteristic absorption bands that are indicative of its functional groups. rsc.org The typical vibrational frequencies for carbamates are well-established in the scientific literature. rsc.orgnist.gov

Raman Spectroscopy: Raman spectroscopy offers data that is complementary to IR spectroscopy. It is particularly sensitive to non-polar and symmetric molecular vibrations. The aromatic ring vibrations, for instance, are often strong and well-defined in a Raman spectrum.

Table 3: Expected Vibrational Spectroscopy Data for this compound

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch3300-34003300-3400
Aromatic C-H Stretch3000-31003000-3100
Aliphatic C-H Stretch2850-30002850-3000
C=O Stretch (Amide I)1680-17201680-1720
N-H Bend (Amide II)1510-1550-
Aromatic C=C Stretch1450-16001450-1600
C-N Stretch1200-13501200-1350
C-O Stretch1000-11001000-1100
C-F Stretch1100-12501100-1250
C-Br Stretch500-600500-600

The synergistic application of these advanced spectroscopic techniques provides a robust and unequivocal characterization of this compound, thereby confirming its molecular structure and assessing its purity with a high degree of confidence.

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions, such as hydrogen bonding, in the solid state.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded and analyzed. Through complex mathematical Fourier transform calculations, this diffraction pattern is converted into a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles.

For carbamates, X-ray crystallography can reveal important structural features, such as the planarity of the carbamate group due to resonance and the orientation of the phenyl and benzyl substituents. acs.org In the case of substituted phenylcarbamates, crystal structure analysis has shown how intermolecular hydrogen bonds, typically of the N–H···O=C type, can link molecules into chains or other supramolecular assemblies. researchgate.net

While a specific crystal structure for this compound is not publicly available, the table below illustrates the type of crystallographic data that would be obtained from such an analysis, based on a representative N-substituted phenylcarbamate. This data provides a complete description of the crystal's unit cell, which is the fundamental repeating unit of the crystal lattice.

Table 1: Illustrative Crystallographic Data for a Phenylcarbamate Derivative
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.8975
b (Å)11.6546
c (Å)11.0648
α (°)90
β (°)105.212
γ (°)90
Volume (ų)982.74
Z (Molecules per unit cell)4

This table is illustrative and based on data for a related triazolone derivative to demonstrate the parameters obtained from an X-ray diffraction study. researchgate.net

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment in Chiral Analogues

While this compound itself is achiral, the introduction of a stereocenter, for instance by substitution on the benzylic carbon, would result in chiral analogues. Determining the absolute configuration of these enantiomers is crucial, and this is where chiroptical spectroscopic methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are invaluable.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. chimia.ch Chiral molecules exhibit characteristic ECD spectra, with positive or negative bands (known as Cotton effects) corresponding to electronic transitions. The ECD spectrum of one enantiomer is a mirror image of the other. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for a known configuration (e.g., R or S), the absolute configuration of the synthesized compound can be unambiguously assigned. nih.gov The exciton (B1674681) chirality method (ECM) is a powerful approach within ECD that can determine the absolute configuration of molecules containing multiple chromophores. nih.gov

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized IR radiation for vibrational transitions. nih.gov VCD spectroscopy provides detailed information about the three-dimensional structure of chiral molecules in solution. As with ECD, the VCD spectrum of one enantiomer is the mirror image of the other. The comparison of experimental VCD spectra with those calculated using Density Functional Theory (DFT) has become a reliable method for determining the absolute configuration of chiral molecules, including those with multiple stereocenters. nih.govresearchgate.net For complex molecules, VCD can be particularly powerful as it is sensitive to the stereochemistry of the entire molecule.

For a hypothetical chiral analogue of this compound, one would expect to observe specific Cotton effects in the ECD and VCD spectra. The table below illustrates the type of data that would be generated.

Table 2: Illustrative Chiroptical Data for a Chiral Carbamate Analogue
SpectroscopyWavelength/WavenumberSign of Cotton Effect (for one enantiomer)
ECD~220 nm+
ECD~250 nm-
VCD~1720 cm⁻¹ (C=O stretch)+
VCD~1540 cm⁻¹ (N-H bend)-
VCD~1230 cm⁻¹ (C-O stretch)+

This table is hypothetical and illustrates the expected type of data from ECD and VCD analysis of a chiral carbamate.

Elemental Analysis for Stoichiometric Verification and Purity Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements (such as sulfur, and in this case, bromine and fluorine) in a sample. azom.com This method is crucial for verifying the empirical formula of a newly synthesized compound and providing a quantitative measure of its purity.

The most common method for determining C, H, and N content is combustion analysis. A small, precisely weighed amount of the sample is combusted in a high-temperature furnace in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by various detectors. The analysis of halogen-containing compounds, particularly those with fluorine, can require special reagents in the combustion tube to trap corrosive byproducts and ensure accurate results. elementar.comthermofisher.com

The experimentally determined percentages of each element are then compared to the theoretical values calculated from the molecular formula of this compound (C₁₄H₁₁BrFNO₂). A close agreement between the experimental and theoretical values, typically within a tolerance of ±0.4%, is considered strong evidence for the correct stoichiometry and high purity of the compound. rsc.org This is a critical quality control step in the synthesis of any new chemical entity.

Table 3: Elemental Composition of this compound (C₁₄H₁₁BrFNO₂)
ElementTheoretical Mass %Experimental Mass % (Acceptable Range)
Carbon (C)49.4449.04 - 49.84
Hydrogen (H)3.262.86 - 3.66
Bromine (Br)23.50N/A
Fluorine (F)5.59N/A
Nitrogen (N)4.123.72 - 4.52
Oxygen (O)9.41N/A*

*Theoretical percentages are calculated based on the molecular formula. The acceptable range for experimental values is typically ±0.4%.

* Elemental analysis for halogens and oxygen is often performed using separate, specialized techniques rather than standard CHN analysis.*

Computational Chemistry and Theoretical Investigations of Benzyl 5 Bromo 2 Fluorophenyl Carbamate

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) methods offer a computationally efficient way to explore the conformational space of flexible molecules. researchgate.net These methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds in Benzyl (B1604629) (5-bromo-2-fluorophenyl)carbamate and calculating the energy of each resulting conformation, a potential energy surface can be generated. acs.org

Molecular Dynamics (MD) simulations provide a more dynamic picture of conformational flexibility by simulating the motion of atoms over time. calcus.cloudtandfonline.com An MD simulation of Benzyl (5-bromo-2-fluorophenyl)carbamate would reveal the accessible conformations at a given temperature and the timescales of conformational changes. mdpi.comresearchgate.net This information is critical for understanding how the molecule might interact with its environment, such as a biological receptor or a solvent. Enhanced sampling techniques like replica exchange MD (REMD) or metadynamics can be employed to overcome energy barriers and ensure a thorough exploration of the conformational landscape. acs.org

Illustrative Data Table: Low-Energy Conformers of this compound from Conformational Search

ConformerDihedral Angle (C-O-C-N) (°)Relative Energy (kcal/mol)Population (%)
1178.50.0065
2-65.21.2525
370.11.8010

Note: This table presents hypothetical data to illustrate the results of a conformational analysis.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a powerful tool for structure elucidation. nih.govcapes.gov.br DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C NMR spectra. nih.govrsc.org For this compound, these calculations would help in assigning the signals in an experimental spectrum to specific atoms in the molecule.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. numberanalytics.com Computational methods like DFT can be used to calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. numberanalytics.comacs.orgcomputabio.com This theoretical spectrum can be compared with an experimental one to identify characteristic functional groups and confirm the molecular structure of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra of organic compounds. nih.govresearchgate.netacs.org For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. acs.orgrsc.org

Illustrative Data Table: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value (Illustrative)
¹³C NMRC=O Chemical Shift154.2 ppm
¹H NMRN-H Chemical Shift8.1 ppm
IRC=O Stretch1725 cm⁻¹
UV-Visλmax275 nm

Note: These are example values to demonstrate the output of spectroscopic prediction calculations.

Reaction Pathway Modeling and Transition State Characterization for Transformations Involving this compound

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. numberanalytics.com For reactions involving this compound, such as its synthesis or degradation, computational methods can be used to map out the entire reaction pathway. acs.org This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. fiveable.meyoutube.comwikipedia.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding and predicting chemical reactivity. ucsb.eduwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.orglibretexts.orgacs.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). libretexts.org

For this compound, the energy and spatial distribution of the HOMO and LUMO would be calculated using methods like DFT. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. The locations of the HOMO and LUMO on the molecule would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. For instance, the analysis of the FMOs could predict whether a reaction is more likely to occur at the aromatic ring or at the carbamate (B1207046) functionality.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues and Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov This approach is instrumental in predicting the properties of novel compounds based on the known properties of a series of structurally related molecules, thereby accelerating the process of chemical design and assessment. researchgate.net For this compound, QSPR studies would involve the analysis of a series of its analogues and derivatives to predict key properties.

The fundamental principle of QSPR lies in the hypothesis that the properties of a chemical compound are intrinsically linked to its molecular structure. The process involves several key steps: the selection of a dataset of analogous compounds, the calculation of a wide array of molecular descriptors for each compound, the development of a mathematical model that links these descriptors to a specific property, and rigorous statistical validation of the model. nih.gov

Selection of Analogues and Derivatives:

A QSPR study of this compound would commence with the selection of a training set of structurally similar molecules. These analogues would be systematically varied to explore the chemical space around the parent compound. Variations could include:

Substitution on the Phenyl Ring: Introducing different halogens (Cl, I) or other substituents at various positions on the 2-fluorophenyl ring to assess the impact of electronic and steric effects.

Changes to the Carbamate Linker: Introducing modifications to the carbamate group to probe the role of this linkage in determining physicochemical characteristics.

Molecular Descriptors:

A diverse range of molecular descriptors would be calculated for each analogue in the dataset. These descriptors numerically encode different aspects of the molecular structure and can be broadly categorized as:

Topological Descriptors: These describe the atomic connectivity within the molecule. nih.gov

Geometrical Descriptors: These relate to the three-dimensional arrangement of the atoms.

Quantum Mechanical Descriptors: These are derived from quantum chemical calculations and include properties like HOMO-LUMO energies and electrostatic potentials. nih.gov

Physicochemical Descriptors: These represent properties such as molar refractivity, polarizability, and logP.

Model Development and Validation:

Multiple Linear Regression (MLR) is a commonly employed statistical technique in QSPR to build the predictive model. nih.gov The goal is to create a linear equation that relates a specific property (the dependent variable) to a selection of the most relevant molecular descriptors (the independent variables).

The general form of a QSPR model is:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

Property is the physicochemical property of interest (e.g., boiling point, solubility).

D₁, D₂, ..., Dₙ are the selected molecular descriptors.

c₀, c₁, c₂, ..., cₙ are the regression coefficients determined during the model fitting process.

The robustness and predictive power of the developed QSPR model are assessed through rigorous validation techniques, such as cross-validation (e.g., leave-one-out) and the use of an external test set of compounds not included in the model development. nih.gov

Hypothetical QSPR Data for this compound Analogues:

The following interactive tables present hypothetical data for a QSPR study on a series of analogues of this compound. Table 1 lists the structures of the hypothetical analogues and a key physicochemical property, while Table 2 provides a selection of calculated molecular descriptors that could be used to build a QSPR model.

Table 1: Hypothetical Analogues of this compound and a Target Property

Compound IDR1R2R3Target Property (e.g., LogP)
1 BrFH4.5
2 ClFH4.1
3 IFH4.9
4 BrHH4.3
5 BrFCl4.8
6 BrFCH34.7

Table 2: Selected Molecular Descriptors for the Hypothetical Analogues

Compound IDMolecular WeightMolar RefractivitySurface Area (Ų)Dipole Moment (Debye)
1 340.1575.3250.62.1
2 295.770.8245.22.3
3 387.1581.1258.92.0
4 322.1574.9248.11.9
5 374.680.1265.42.5
6 354.1879.9260.82.2

By applying multiple linear regression to the data in these tables, a QSPR model could be developed to predict the LogP of new, unsynthesized analogues of this compound. Such models are invaluable for prioritizing synthetic efforts and for the in-silico screening of large virtual libraries of compounds.

Chemical Transformations and Mechanistic Investigations of Benzyl 5 Bromo 2 Fluorophenyl Carbamate

Reactions at the Aryl Halogen Moiety

The presence of a bromine atom on the phenyl ring is the primary driver for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably those catalyzed by transition metals. The electronic environment of the ring, influenced by the ortho-fluorine and meta-carbamate groups, plays a significant role in the reactivity of the C-Br bond.

Transition Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The carbon-bromine bond in Benzyl (B1604629) (5-bromo-2-fluorophenyl)carbamate is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. acs.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. nih.govrsc.org For the title compound, a Suzuki reaction would replace the bromine atom with an aryl, heteroaryl, or alkyl group. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, and requires a base to facilitate the transmetalation step. acs.orgacs.org The choice of ligand is crucial for an efficient catalytic cycle. nih.gov

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. organic-chemistry.orgnih.govrug.nl This reaction would yield a substituted styrene (B11656) derivative from Benzyl (5-bromo-2-fluorophenyl)carbamate. The process involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. organic-chemistry.org A base is used to regenerate the active Pd(0) catalyst. organic-chemistry.org

Sonogashira Coupling: This reaction creates a C-C bond between the aryl bromide and a terminal alkyne, producing an arylethyne. researchgate.net It is characteristically co-catalyzed by palladium and copper(I) salts in the presence of a base, such as an amine, which also often serves as the solvent. mdpi.comresearchgate.net Copper-free versions of the Sonogashira reaction have also been developed. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. acs.org This transformation would allow for the introduction of a primary or secondary amine at the 5-position of the phenyl ring. The catalytic system typically consists of a palladium source and a specialized phosphine (B1218219) ligand, which is critical for facilitating both the oxidative addition and the reductive elimination steps. acs.org

Below is a table of representative, though hypothetical, conditions for these cross-coupling reactions based on transformations of similar aryl bromides.

Table 1: Representative Conditions for Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Base Solvent Product Type
Suzuki Arylboronic Acid Pd(PPh₃)₄ or Pd(dppf)Cl₂ K₂CO₃, Cs₂CO₃ Toluene (B28343)/H₂O, Dioxane Biaryl carbamate (B1207046)
Heck Alkene (e.g., Styrene) Pd(OAc)₂ / P(o-tol)₃ Et₃N, K₂CO₃ DMF, Acetonitrile Alkenylphenyl carbamate
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂ / CuI Et₃N, Diisopropylamine THF, DMF Alkynylphenyl carbamate
Buchwald-Hartwig Amine (e.g., Morpholine) Pd₂(dba)₃ / BINAP NaOt-Bu, K₃PO₄ Toluene, Dioxane Aminophenyl carbamate

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. For this reaction to proceed, the ring must be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.commasterorganicchemistry.com

In this compound, the fluorine atom is ortho to the carbamate and meta to the bromine. The bromine atom, the target leaving group, has an ortho-fluorine and a meta-carbamate. The fluorine atom itself could also act as a leaving group. The rate of SNAr is highly dependent on the ability of the ring to stabilize the negative charge of the intermediate Meisenheimer complex. researchgate.net While the fluorine atom is strongly electron-withdrawing, the carbamate group's effect is more ambiguous (withdrawing by induction, potentially donating by resonance). Generally, halogens are better leaving groups in the order F > Cl > Br > I for SNAr because the first step, nucleophilic attack, is rate-determining, and the high electronegativity of fluorine makes the attached carbon more electrophilic. masterorganicchemistry.com However, given the substitution pattern, SNAr reactions at either the C-Br or C-F bond would likely require harsh conditions (high temperatures, very strong nucleophiles) and may not be as efficient as transition metal-catalyzed pathways.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents, which can then react with various electrophiles. nih.govtcnj.edu This reaction is typically performed at low temperatures using organolithium reagents like n-butyllithium or t-butyllithium. tcnj.edu

For this compound, the C-Br bond is expected to undergo exchange preferentially over the more inert C-F bond. This would generate a lithiated aryl species. A significant challenge is the potential for the organolithium reagent to react with the acidic N-H proton of the carbamate or the electrophilic carbonyl group. nih.gov Therefore, protecting the carbamate or using a Grignard-based exchange reagent (e.g., i-PrMgCl·LiCl) might be necessary to achieve a selective exchange at the bromine position. nih.gov Once formed, the aryllithium or arylmagnesium intermediate can be trapped with electrophiles such as CO₂, aldehydes, or alkyl halides to introduce new functional groups.

Reactions at the Carbamate Group

The benzyl carbamate group serves as a protecting group for the aniline (B41778) nitrogen. Its chemical transformations primarily involve its removal (deprotection) to reveal the free amine or its modification.

Deprotection Strategies and Amine Regeneration

The benzyl carbamate (Cbz or Z group) is a widely used protecting group for amines due to its stability under many conditions and the variety of methods available for its cleavage. The primary goal of deprotection is to regenerate the parent 5-bromo-2-fluoroaniline (B1303259). nih.gov

Common methods for benzyl carbamate cleavage include:

Hydrogenolysis: This is the most common method, involving catalytic hydrogenation (e.g., using H₂ over Pd/C). The reaction is clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.

Acidolysis: Strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA) can cleave the benzyl carbamate. scispace.com This method works by protonating the carbamate oxygen, followed by cleavage of the benzyl-oxygen bond to form a stable benzyl cation. Cation scavengers are often added to prevent side reactions. scispace.com

Lewis Acid-Mediated Cleavage: Various Lewis acids can also effect deprotection, often under milder conditions than strong Brønsted acids.

The choice of method depends on the compatibility of other functional groups in the molecule. For instance, if a cross-coupling product contains reducible groups (like alkynes or nitro groups), hydrogenolysis might not be suitable.

Table 2: Common Deprotection Strategies for Benzyl Carbamate

Method Reagents Solvent Key Features
Hydrogenolysis H₂ (1 atm), Pd/C (10 mol%) Methanol (B129727), Ethanol, EtOAc Mild, clean byproducts. Sensitive to other reducible groups.
Strong Acidolysis 33% HBr in Acetic Acid Acetic Acid Fast and effective. Harsh conditions may not be suitable for sensitive substrates.
TFA Treatment Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Milder than HBr/AcOH. Often used with a cation scavenger (e.g., anisole).
Lewis Acid Cleavage TMSI, BCl₃, AlCl₃ Dichloromethane (DCM) Can be selective but may require careful optimization.

Transcarbamoylation Reactions

Transcarbamoylation involves the transfer of the carbamoyl (B1232498) group from the protected amine to another nucleophile, such as an alcohol or another amine. This reaction is less common than deprotection but can be a useful synthetic strategy. It typically requires activation of the carbamate, for example, by deprotonation of the N-H bond followed by reaction with an electrophile, or by direct attack of a strong nucleophile under forcing conditions. For this compound, reacting the corresponding sodium salt with an alkoxide could potentially lead to the formation of a new carbamate, although direct deprotection followed by reaction of the resulting aniline is a more conventional synthetic route.

Reactions at the Benzyl Moiety

The benzyl group in the carbamate is not merely a passive protecting group; its benzylic C-H bonds are activated and susceptible to various chemical transformations.

The position adjacent to the benzene (B151609) ring, known as the benzylic position, is particularly reactive due to the ability of the aromatic ring to stabilize radical or cationic intermediates. This allows for selective functionalization at this site, most notably through oxidation.

While specific studies on the benzylic functionalization of this compound are not extensively documented, the reactivity of benzylic C-H bonds is a well-established principle in organic synthesis. libretexts.orgmasterorganicchemistry.com Oxidation of the benzylic carbon can be achieved using a variety of reagents to yield either benzyl alcohols, aldehydes, or carboxylic acids. masterorganicchemistry.com For instance, strong oxidizing agents like hot acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) typically oxidize a benzylic position that has at least one hydrogen directly to a carboxylic acid. libretexts.orgmasterorganicchemistry.com

More controlled oxidation to the ketone (in this case, a benzoyl derivative) can be achieved using milder or more selective catalytic systems. Recent advancements have focused on metal-catalyzed and non-metal-catalyzed approaches. nih.gov For example, systems using transition metal catalysts (like Cu, Co, Cr, Mn) with oxidants such as tert-butyl hydroperoxide (TBHP) are effective. nih.gov Furthermore, methods employing N-hydroxyphthalimide (NHPI) in the presence of a co-catalyst and molecular oxygen can selectively oxidize benzylic C-H bonds. nih.gov

The carbamate group itself can act as a remote directing group in certain catalytic systems, facilitating site-selective C-H oxygenation. Synergistic copper/TEMPO catalysis, for example, has been used for the oxygenation of alkylarenes where a remote carbamate group stabilizes the benzylic cation intermediate, guiding the reaction. nih.gov

Table 1: Representative Methods for Benzylic Oxidation Applicable to Benzyl Carbamates

Oxidant/Catalyst SystemProduct TypeGeneral ConditionsReference
KMnO₄, H₃O⁺, heatCarboxylic AcidHarsh, strong oxidation libretexts.orgmasterorganicchemistry.com
CrO₃ / Periodic AcidKetoneEfficient for electron-poor substrates organic-chemistry.org
Cu/TEMPO / NFSIKetone (via alcohol)Mild, room temperature, can be directed by carbamate nih.gov
POMOF-1 / NHPI / O₂KetoneHeterogeneous catalysis, uses molecular oxygen nih.gov

The benzyl group is frequently employed as a protecting group for amines, amides, and alcohols due to its stability under a range of conditions and its facile removal by catalytic hydrogenolysis. masterorganicchemistry.com The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group that is readily cleaved under mild, neutral pH conditions, which is advantageous for substrates with acid- or base-sensitive functionalities. masterorganicchemistry.com

The standard procedure involves catalytic hydrogenation using a metal catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere (H₂ gas). masterorganicchemistry.comacsgcipr.org This process, known as hydrogenolysis, involves the cleavage of the C-O bond at the benzylic position. The reaction mechanism proceeds through the adsorption of the substrate and hydrogen onto the active sites of the metal catalyst, leading to the cleavage of the benzyl-oxygen bond. acsgcipr.orgacsgcipr.org The products of this reaction are the deprotected aniline (5-bromo-2-fluoroaniline), toluene, and carbon dioxide.

Reaction Scheme for Hydrogenolysis
this compound + H₂ (gas) --(Pd/C)--> 5-Bromo-2-fluoroaniline + Toluene + CO₂

Catalytic transfer hydrogenation (CTH) offers a safer and often more practical alternative to using flammable hydrogen gas. acsgcipr.org In CTH, a hydrogen donor molecule, such as 1,4-cyclohexadiene, ammonium (B1175870) formate, or an alcohol, is used to generate hydrogen in situ. acsgcipr.org

The presence of halogen substituents on the aromatic ring of the aniline moiety is generally compatible with hydrogenolysis conditions, although they can sometimes influence reaction rates or require careful selection of the catalyst to avoid dehalogenation as a side reaction.

Table 2: Common Conditions for Benzyl Carbamate Hydrogenolysis

MethodCatalystHydrogen SourceTypical SolventReference
Catalytic Hydrogenation10% Pd/CH₂ (gas, 1 atm)Methanol, Ethanol, Ethyl Acetate masterorganicchemistry.com
Catalytic Transfer Hydrogenation10% Pd/C or Palladium BlackAmmonium FormateMethanol acsgcipr.org
Catalytic Transfer Hydrogenation10% Pd/C1,4-CyclohexadieneEthanol acsgcipr.org
Biphasic HydrogenolysisPd/CH₂ (gas)1-Butanol/Water nih.gov

Cyclization and Ring-Forming Reactions Utilizing this compound as a Precursor

The structure of this compound is well-suited for intramolecular cyclization reactions to form novel heterocyclic scaffolds. The key features for such transformations are the nucleophilic nitrogen of the carbamate and the electrophilic carbon of the aryl ring bearing the bromine atom.

Palladium-catalyzed intramolecular C-N cross-coupling (Buchwald-Hartwig amination) is a powerful method for constructing nitrogen-containing heterocycles. Research by Buchwald and others has demonstrated that secondary amides and carbamates containing an ortho-halo substituent can undergo efficient cyclization to form five-, six-, and seven-membered rings. organic-chemistry.org

In the case of this compound, treatment with a suitable palladium catalyst, a phosphine ligand, and a base can induce an intramolecular reaction. The process involves the deprotonation of the carbamate nitrogen by the base, followed by oxidative addition of the palladium(0) catalyst to the aryl-bromide bond. Subsequent reductive elimination from the palladium(II) intermediate forms the C-N bond, closing the ring and regenerating the Pd(0) catalyst. The choice of ligand and base is crucial for achieving high yields. organic-chemistry.org For the formation of five-membered rings, ligands like DPEphos and BINAP with bases such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) in a solvent like toluene are often effective. organic-chemistry.org

This strategy would convert this compound into a substituted benzoxazolone derivative, a valuable heterocyclic motif in medicinal chemistry.

Proposed Cyclization Scheme
this compound --(Pd catalyst, Ligand, Base)--> Benzyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-carboxylate

Multi-component Reactions and Combinatorial Approaches Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. nih.gov While no specific MCRs involving this compound as a starting material are documented, its precursor, 5-bromo-2-fluoroaniline, is a prime candidate for such reactions. chemimpex.comlookchem.com

Anilines are common building blocks in numerous named MCRs, such as the Ugi, Biginelli, and Hantzsch reactions or their variations. For example, 5-bromo-2-fluoroaniline could serve as the amine component in a Ugi four-component reaction with an aldehyde, an isocyanide, and a carboxylic acid to rapidly generate a diverse library of α-acylamino amides. The resulting complex products would bear the synthetically useful 5-bromo-2-fluorophenyl moiety.

Furthermore, the concept of combinatorial chemistry, which aims to synthesize large, focused libraries of compounds for high-throughput screening, can be applied. acs.org this compound itself, or derivatives thereof, can be used in solid-phase synthesis. For instance, the carbamate could be anchored to a resin, and the bromine atom could serve as a handle for further diversification through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) with a range of building blocks. Following these diversification reactions, the final products could be cleaved from the resin, yielding a library of related but structurally distinct molecules for biological evaluation. acs.org

Strategic Applications of Benzyl 5 Bromo 2 Fluorophenyl Carbamate in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Heterocyclic Scaffolds

The unique arrangement of reactive sites on Benzyl (B1604629) (5-bromo-2-fluorophenyl)carbamate makes it an ideal starting material for constructing a variety of heterocyclic scaffolds, which are core components of many pharmaceuticals and functional materials.

The primary route to these scaffolds involves the deprotection of the benzyl carbamate (B1207046) group to reveal the 5-bromo-2-fluoroaniline (B1303259). This aniline (B41778) can then undergo intramolecular or intermolecular cyclization reactions. For instance, it is a plausible precursor for the synthesis of substituted indolinones. A related study details the synthesis of 1-benzyl-5-bromoindolin-2-one derivatives, which have shown potential as anticancer agents. nih.gov While not starting from the exact title compound, the core structure is highly analogous, suggesting a potential synthetic pathway where the carbamate is deprotected, the resulting aniline is N-alkylated or N-arylated, and subsequent reactions lead to cyclization into an indolinone or quinolinone ring system.

Another important class of heterocycles accessible from related precursors are quinazolines. Research has shown that compounds like 2-bromo-5-fluorobenzonitrile (B41413) can be readily converted into quinazolines, which are investigated for their anti-inflammatory and antitumour applications. ossila.com Given that the protected amine of Benzyl (5-bromo-2-fluorophenyl)carbamate can be converted into a nitrile group or used directly in condensation reactions, its utility in forming such fused heterocyclic systems is significant.

The general strategy involves leveraging the ortho-fluoro and meta-bromo substituents to direct cyclization reactions, leading to regiochemically defined products. The benzyl carbamate serves as a stable, yet readily cleavable, protecting group for the amine functionality, preventing unwanted side reactions during initial synthetic steps.

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocyclic Scaffold Potential Synthetic Strategy Related Research Finding
Substituted Indolinones Deprotection of carbamate, N-alkylation, followed by intramolecular cyclization (e.g., Heck or Buchwald-Hartwig reaction). Synthesis of 1-benzyl-5-bromoindolin-2-one derivatives as novel anticancer agents. nih.gov
Quinazolines Conversion of the carbamate to an amine, followed by condensation with a suitable carbonyl compound or nitrile. 2-bromo-5-fluorobenzonitrile, a related structure, is used as a precursor for quinazolines in medicinal chemistry. ossila.com

Precursor for Diverse Fluorinated and Brominated Aromatic Systems

The differential reactivity of the bromine and fluorine atoms on the aromatic ring of this compound is a key feature that chemists can exploit. This allows for its use as a precursor to a wide array of selectively functionalized aromatic compounds.

The bromine atom is highly susceptible to a range of metal-catalyzed cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing alkyl, aryl, or heteroaryl groups.

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Reaction with alkenes.

Conversely, the fluorine atom, which is generally less reactive in these cross-coupling reactions, is activated towards nucleophilic aromatic substitution (SNAr). The presence of the ortho-carbamate group (an electron-donating group after deprotection to an amine) can modulate this reactivity. This differential reactivity allows for a stepwise functionalization of the aromatic ring. For example, a Suzuki coupling can be performed at the bromine position, leaving the fluorine atom untouched for a subsequent SNAr reaction with a nucleophile like an alcohol, thiol, or amine under different reaction conditions.

Furthermore, the benzyl carbamate group can be easily removed via hydrogenolysis (e.g., using H₂ and a Palladium catalyst), yielding 5-bromo-2-fluoroaniline. google.combldpharm.com This resulting aniline is itself a versatile building block for further derivatization.

Integration into Complex Molecule Synthesis via Sequential Transformations

The true synthetic power of this compound is realized in its application in multi-step syntheses requiring sequential transformations. The ability to selectively address each of its functional groups allows for the methodical construction of complex molecular architectures.

A typical synthetic sequence might involve:

Reaction at the Bromine Site: An initial cross-coupling reaction (e.g., Suzuki) to install a key fragment.

Deprotection of the Amine: Hydrogenolytic cleavage of the benzyl carbamate to liberate the aniline. google.com

Reaction at the Aniline Site: The newly formed aniline can then be used in a variety of transformations, such as amide bond formation, diazotization, or as a directing group for further aromatic substitutions.

Reaction at the Fluorine Site: A final SNAr reaction to introduce a different functional group if required.

This step-by-step approach is crucial in the total synthesis of pharmaceuticals. For example, the synthesis of the diabetes drug Ipragliflozin involves intermediates like 2-(5-Bromo-2-fluorobenzyl)benzothiophene, highlighting the importance of the 5-bromo-2-fluoro-substituted phenyl motif in building complex, biologically active molecules. The strategic use of protecting groups, like the benzyl carbamate, is essential to orchestrate the sequence of events correctly.

Potential Applications in Materials Science: Polymer Synthesis and Organic Electronic Precursors

The highly functionalized aromatic core of this compound makes it an attractive candidate for applications in materials science, particularly in the synthesis of novel polymers and precursors for organic electronics.

Halogenated aromatic compounds are frequently used as monomers or building blocks for high-performance polymers, imparting properties such as thermal stability and flame resistance. The bromine atom on the compound can serve as a handle for polymerization reactions, such as Suzuki polycondensation, to create conjugated polymers. These polymers are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

A closely related compound, 2-bromo-5-fluorobenzonitrile, is used as a precursor in the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes for high-efficiency OLEDs. ossila.com The research demonstrates that the bromo-fluoro-benzonitrile core can be elaborated through sequential substitution and amination reactions to create complex, emissive molecules. ossila.com By analogy, this compound could be similarly modified through cross-coupling reactions to generate novel TADF emitters or other organic electronic materials. The carbamate group could be used to tune solubility or to provide a reactive site for grafting onto a polymer backbone.

Table 2: Potential Materials Science Applications

Application Area Synthetic Role of the Compound Potential Properties
Organic Electronics (OLEDs) Precursor for TADF emitters or host materials via cross-coupling reactions. The bromo-fluoro substitution pattern allows for tuning of electronic properties (HOMO/LUMO levels). ossila.com
High-Performance Polymers Monomer for polycondensation reactions (e.g., Suzuki polymerization). Introduction of fluorine can enhance thermal stability and solubility; bromine provides the reactive site for polymerization.

| Functional Coatings | Building block for specialty polymers with tailored surface properties. | The amine (after deprotection) can be used for surface anchoring or further functionalization. |

Exploration in Agrochemical and Specialty Chemical Synthesis as a Building Block

In the fields of agrochemical and specialty chemical synthesis, building blocks that offer a combination of stability and reactivity are highly sought after. The inclusion of fluorine and bromine atoms in a molecule can significantly enhance its biological activity, metabolic stability, and lipophilicity, which are critical parameters for effective agrochemicals like herbicides, fungicides, and insecticides.

This compound serves as an excellent scaffold for generating libraries of new compounds for agrochemical screening. Through the sequential and selective reactions described previously, a vast number of derivatives can be synthesized from this single intermediate. The heterocyclic scaffolds that can be derived from it, such as quinazolines and indolinones, are prevalent motifs in many commercial agrochemicals. nih.govossila.com

As a specialty chemical, the compound can be used as a key intermediate in the synthesis of dyes, pigments, or other functional molecules where precise control over the substitution pattern on an aromatic ring is required. Its utility lies in its ability to act as a platform molecule, from which numerous derivatives can be accessed efficiently.

Future Research Directions and Emerging Opportunities for Benzyl 5 Bromo 2 Fluorophenyl Carbamate Research

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022) and isocyanates. Modern synthetic chemistry is increasingly focused on developing greener and more sustainable alternatives. For Benzyl (B1604629) (5-bromo-2-fluorophenyl)carbamate, future research could prioritize the development of novel synthetic methodologies that are both environmentally benign and economically viable.

One promising avenue is the use of carbon dioxide (CO2) as a C1 source, which is a non-toxic, abundant, and inexpensive reagent. nih.gov Research has demonstrated the feasibility of synthesizing carbamates from CO2, amines, and alcohols, often facilitated by basic catalysts. nih.gov Another sustainable approach involves the use of urea (B33335) as a carbonyl source, which can effectively replace phosgene in the synthesis of N-substituted carbamates over heterogeneous catalysts. rsc.org

Biocatalysis offers another attractive and sustainable route to carbamate (B1207046) synthesis. The use of enzymes, such as esterases and acyltransferases, can facilitate carbamate formation in aqueous media, often with high yields and selectivity. rsc.org For instance, the esterase from Pyrobaculum calidifontis VA1 (PestE) has been shown to efficiently produce benzyloxycarbonyl (Cbz)-protected products from various amines and carbonates in water. rsc.org This approach could be adapted for the synthesis of Benzyl (5-bromo-2-fluorophenyl)carbamate, offering a greener alternative to conventional methods.

Table 1: Comparison of Synthetic Routes for Carbamates

Synthetic RouteKey FeaturesPotential Advantages for this compound Synthesis
CO2-based Synthesis Utilizes CO2 as a C1 source; often requires a catalyst. nih.govSustainable, uses an abundant and non-toxic reagent.
Urea-based Synthesis Employs urea as a phosgene substitute; uses a heterogeneous catalyst. rsc.orgAvoids highly toxic reagents, potential for catalyst recycling.
Biocatalytic Synthesis Employs enzymes (e.g., esterases) in aqueous media. rsc.orgHigh selectivity, mild reaction conditions, environmentally friendly.

Catalytic Asymmetric Synthesis Utilizing Chiral Analogues of this compound

The introduction of chirality into molecules can have a profound impact on their biological activity. While this compound itself is achiral, the synthesis of its chiral analogues, where chirality is introduced into the benzyl or phenyl moiety, represents a significant area for future research. The development of catalytic asymmetric methods to produce single enantiomers of such chiral carbamates is of particular interest.

The asymmetric synthesis of chiral carbamates can be approached through various strategies. One method involves the use of chiral catalysts to control the stereochemical outcome of the carbamate-forming reaction. For example, chiral catalysts have been successfully employed in the asymmetric synthesis of various compounds, and these principles could be extended to the synthesis of chiral carbamates. nih.gov Another approach is the use of chiral auxiliaries, which can direct the stereoselective formation of the desired product. nih.gov

The separation of enantiomers of chiral carbamates is also a crucial aspect of this research area. Chiral chromatography, using chiral stationary phases (CSPs) derived from polysaccharides like cellulose, has been shown to be effective for the separation of chiral carbamates, including halogenated derivatives. nih.govchemicalbook.com The development of specific CSPs for the efficient separation of chiral analogues of this compound would be a valuable contribution.

Future work could focus on designing and synthesizing chiral analogues of this compound and developing efficient catalytic asymmetric methods for their production. This would enable the investigation of the structure-activity relationships of the individual enantiomers, potentially leading to the discovery of compounds with enhanced or novel biological activities.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. ukzn.ac.za For the synthesis of this compound, the adoption of flow chemistry could lead to more efficient and safer production processes.

Flow chemistry is particularly well-suited for handling hazardous reagents and exothermic reactions, which are often associated with traditional carbamate synthesis. nih.gov The use of microreactors in flow systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. ukzn.ac.za Continuous flow processes have been successfully developed for the synthesis of various carbamates, including those involving Curtius rearrangements and the use of CO2. researchgate.netrsc.org Given that the synthesis of this compound involves halogenated starting materials, flow chemistry offers a safer way to handle these potentially reactive compounds. nih.gov

Automated synthesis platforms can further enhance the efficiency of research in this area by enabling the rapid synthesis and screening of a library of related compounds. This high-throughput approach can accelerate the discovery of new carbofunctionalized molecules with desired properties. The combination of flow chemistry and automated synthesis would be a powerful tool for exploring the chemical space around this compound.

Advanced Spectroscopic Investigations of Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound can be achieved through the use of advanced spectroscopic techniques. In-situ monitoring of reactions can provide valuable information about the formation and consumption of reactants, intermediates, and products in real-time.

Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for studying reaction kinetics and identifying transient intermediates. rsc.org For example, 1H and 13C NMR spectroscopy have been used to study carbamate formation and decomposition in aqueous solutions. While specific studies on this compound are not yet available, the principles of these spectroscopic methods can be readily applied. The presence of fluorine and bromine atoms in the molecule provides unique spectroscopic handles that can be exploited for detailed mechanistic studies.

Future research in this area could involve the use of advanced spectroscopic techniques, such as stopped-flow spectroscopy and two-dimensional NMR, to elucidate the detailed reaction pathway for the synthesis of this compound. This knowledge would be invaluable for optimizing reaction conditions and developing more efficient synthetic routes.

Table 2: Spectroscopic Techniques for Studying Carbamate Synthesis

Spectroscopic TechniqueInformation ProvidedPotential Application for this compound
NMR Spectroscopy Structural information, reaction kinetics, identification of intermediates.Elucidation of the reaction mechanism, monitoring reaction progress.
FTIR Spectroscopy Functional group analysis, identification of intermediates. rsc.orgReal-time monitoring of the formation of the carbamate linkage.
Mass Spectrometry Molecular weight determination, identification of products and byproducts. nih.govConfirmation of product identity and purity.

Rational Design of Novel Carbofunctionalized Molecules Based on Computational Insights

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. For this compound, computational methods can be employed to predict the properties of novel derivatives and to guide their synthesis.

Molecular modeling techniques, such as quantum mechanics (QM) and molecular docking, can be used to study the three-dimensional structure of the molecule and its interactions with biological targets. nih.gov These studies can provide insights into the structure-activity relationships (SAR) of a series of related compounds, helping to identify key structural features that are important for their biological activity. For example, computational studies have been used to investigate the binding modes of carbamate inhibitors to enzymes like acetylcholinesterase. nih.gov

Future research could focus on using computational methods to design novel carbofunctionalized molecules based on the this compound scaffold. By systematically modifying the structure of the molecule and predicting the effects of these modifications on its properties, it should be possible to identify promising candidates for synthesis and experimental evaluation. This integrated approach, combining computational design with experimental synthesis and testing, has the potential to accelerate the discovery of new molecules with valuable applications.

Q & A

Basic: What are the optimal synthetic routes and purification strategies for Benzyl (5-bromo-2-fluorophenyl)carbamate?

Methodological Answer:
The synthesis typically involves coupling 5-bromo-2-fluoroaniline with benzyl chloroformate under basic conditions. Key steps include:

  • Reaction Setup: Use anhydrous dichloromethane (DCM) as a solvent, with triethylamine (TEA) to scavenge HCl. Maintain temperatures between 0–5°C to minimize side reactions.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is preferred. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–7.4 ppm for benzyl aromatic protons; δ 4.8–5.0 ppm for carbamate -OCH2Ph) .

Critical Considerations:

  • Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc).
  • Avoid excess benzyl chloroformate to prevent di-carbamate byproducts.

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is definitive for structural elucidation. Key steps include:

  • Crystallization: Use slow vapor diffusion (e.g., DCM/pentane) to grow suitable crystals.
  • Data Collection: Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement: Use SHELXL for structure solution and OLEX2/ORTEP-3 for visualization .

Example Data from Analogous Structures:

ParameterValue (from )
Space groupP21/c
Unit cell (Å, °)a=8.21, b=12.45, c=14.89; β=105.3
R-factor0.039

Note: Disordered fluorine/bromine positions require anisotropic displacement parameter (ADP) analysis.

Advanced: How does the stability of benzyl carbamates vary under acidic/basic conditions?

Methodological Answer:
Benzyl carbamates are labile under strong acidic or basic conditions. Stability assays should include:

  • pH-Dependent Hydrolysis: Incubate compound in buffers (pH 1–12) at 25°C/37°C. Monitor degradation via LC-MS.
  • Kinetic Analysis: Pseudo-first-order rate constants (kobs) can be derived from ln([C]/[C]0) vs. time plots.

Stability Profile (from ):

ConditionHalf-life (25°C)
pH 1 (HCl)<1 hour
pH 7 (PBS)>1 week
pH 12 (NaOH)~3 hours

Mitigation Strategies:

  • Use inert atmospheres (N2/Ar) during reactions.
  • Avoid prolonged exposure to nucleophiles (e.g., amines).

Advanced: What computational approaches predict the compound’s bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies integrate:

  • Docking Simulations: Use AutoDock Vina to model interactions with target enzymes (e.g., cholinesterases). Parameters: grid size 20×20×20 Å, exhaustiveness=100 .
  • QSAR Modeling: Employ Gaussian09 for DFT calculations (B3LYP/6-31G* basis set) to correlate electronic properties (HOMO/LUMO) with inhibitory activity.

Key Findings from Analogous Carbamates:

  • Electron-withdrawing groups (e.g., -Br, -F) enhance binding to hydrophobic enzyme pockets .
  • Carbamate linkage flexibility impacts IC50 values (optimal ΔGbind ≈ -9.5 kcal/mol).

Basic: What spectroscopic techniques confirm the compound’s identity?

Methodological Answer:

  • NMR (1H/13C):
    • 1H NMR (CDCl3): δ 7.32–7.45 (m, 5H, benzyl), δ 6.85–7.10 (m, 3H, aryl-H), δ 5.15 (s, 2H, -OCH2Ph).
    • 13C NMR: δ 155.2 (C=O), 134.5 (C-Br), 115.7 (C-F).
  • HRMS: Exact mass calculated for C14H11BrFNO2: [M+H]+ 348.0004; observed 348.0009 .

Validation: Cross-reference with NIST Chemistry WebBook data for analogous halogenated aromatics .

Advanced: How to functionalize the compound via cross-coupling reactions?

Methodological Answer:
The bromine moiety enables Suzuki-Miyaura couplings. Protocol:

  • Catalyst System: Pd(PPh3)4 (5 mol%), K2CO3 (2 eq), DME/H2O (3:1).
  • Boronic Acid Partners: Use aryl/heteroaryl boronic acids (e.g., 2-benzyloxyphenylboronic acid, ).
  • Workup: Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Yield Optimization:

  • Microwave-assisted synthesis (100°C, 20 min) improves yields to >85% vs. traditional heating (70%, 12 hours).

Advanced: What in vitro assays assess its enzyme inhibition potential?

Methodological Answer:

  • Acetylcholinesterase (AChE) Assay: Modified Ellman’s method.
    • Incubate compound (0.1–100 µM) with AChE (0.1 U/mL), DTNB (0.3 mM), and acetylthiocholine (1 mM) in PBS (pH 8.0).
    • Measure absorbance at 412 nm (ε = 14,150 M−1cm−1).
  • Data Analysis: Calculate IC50 using GraphPad Prism (log[inhibitor] vs. normalized response) .

Typical Results:

CompoundIC50 (µM)
Reference (Galanthamine)1.8
Target Carbamate0.9–2.5

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